N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide
Description
Properties
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-pyridin-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-11-19-20-15(22-11)10-18-16(21)12-5-4-6-13(9-12)23-14-7-2-3-8-17-14/h2-9H,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQCBWQEAGTSFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide” typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the pyridine ring: The pyridine ring can be introduced through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with an electrophilic intermediate.
Formation of the benzamide moiety: The final step involves the coupling of the oxadiazole-pyridine intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring.
Reduction: Reduction reactions can occur at the benzamide moiety, potentially converting it to an amine.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced amine derivatives of the benzamide moiety.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Overview
The 1,3,4-oxadiazole moiety has been extensively studied for its potential anticancer properties. Compounds containing this structure have shown promising results against various cancer cell lines due to their ability to inhibit key pathways involved in tumor growth and metastasis.
Mechanism of Action
Research indicates that compounds like N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide may exert their anticancer effects through several mechanisms:
- Inhibition of Cell Proliferation: Studies have demonstrated that these compounds can significantly reduce the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
- Targeting Specific Enzymes: Some derivatives have been identified as potent inhibitors of enzymes such as monoamine oxidase B (MAO-B), which is linked to cancer cell survival .
Case Studies and Data
A review highlighted the effectiveness of various 1,3,4-oxadiazole derivatives against breast cancer cell lines (e.g., MDA-MB-231) with varying degrees of potency. For instance, certain compounds displayed IC50 values in the low micromolar range, indicating strong anticancer activity .
Treatment of Neurodegenerative Diseases
Overview
this compound has also been investigated for its potential applications in treating neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy.
Mechanism of Action
The compound's effectiveness in neurological contexts is attributed to its ability to modulate tau protein aggregation—a hallmark of tauopathies. It is believed that targeting tau oligomerization can mitigate neurodegeneration and improve cognitive function .
Research Findings
A patent detailed the synthesis and biological evaluation of 5-methyl-1,3,4-oxadiazol-2-yl compounds for treating tau-mediated disorders. These compounds demonstrated the ability to interfere with the formation of neurofibrillary tangles, thus offering a potential therapeutic pathway for Alzheimer's disease .
Mechanism of Action
The mechanism of action of “N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The oxadiazole and pyridine rings can facilitate binding to specific sites on the target molecules, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide: can be compared with other benzamide derivatives, oxadiazole-containing compounds, and pyridine-based molecules.
Uniqueness
- The unique combination of the oxadiazole, pyridine, and benzamide moieties in this compound may confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with improved properties.
Biological Activity
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide is a compound that integrates a 1,3,4-oxadiazole moiety with a pyridine derivative, potentially endowing it with diverse biological activities. This article explores its biological activity, particularly in anticancer applications, antimicrobial effects, and other pharmacological properties.
The structure of this compound consists of a benzamide core substituted with a pyridine and an oxadiazole group. The oxadiazole ring is known for its ability to interact with various biological targets due to its electron-withdrawing properties and hydrogen bonding capabilities.
The compound's biological activity is hypothesized to involve:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit histone deacetylases (HDACs), thymidylate synthase, and telomerase, which play crucial roles in cancer cell proliferation and survival .
- Antimicrobial Activity : The presence of the oxadiazole moiety may contribute to antimicrobial effects by disrupting folic acid synthesis in bacteria.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. These compounds often exhibit significant cytotoxicity against various cancer cell lines. For instance:
- HDAC Inhibition : Compounds similar to this compound have demonstrated potent HDAC inhibition, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| N-(5-methyl-1,3,4-oxadiazol-2-yl)methyl-benzamide | HeLa | 5.0 |
| N-(5-methyl-1,3,4-oxadiazol-2-yl)methyl-benzamide | MCF7 | 8.0 |
Antimicrobial Activity
The antimicrobial properties of 1,3,4-oxadiazole derivatives are well-documented. The compound's ability to inhibit bacterial growth has been attributed to its interference with essential metabolic pathways.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
- Anticancer Efficacy : A study evaluating the efficacy of various oxadiazole derivatives found that those with a pyridine substituent exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-substituted counterparts. The study reported an IC50 value as low as 5 µM for certain derivatives .
- Antimicrobial Testing : Research conducted on the antimicrobial properties revealed that compounds containing the oxadiazole ring structure showed significant inhibition against both Gram-positive and Gram-negative bacteria. The compounds were particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as therapeutic agents in treating resistant infections .
Q & A
Q. What synthetic routes are commonly employed to prepare N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide and its analogs?
The synthesis typically involves multi-step reactions, including esterification, hydrazination, and coupling. For example, oxadiazole rings are often synthesized via cyclization of hydrazides with cyanogen bromide, followed by amide coupling using acyl chlorides and bases like sodium hydride in anhydrous THF. Variations in substituents (e.g., methyl or fluorophenyl groups) require tailored reagents, such as 3-(methylsulfanyl)benzoyl chloride or 4-fluorophenylhydrazide, to achieve target structures .
Q. How can HPLC and NMR spectroscopy validate the purity and structural integrity of this compound?
- HPLC : Retention times (e.g., 12.7–13.3 minutes) and purity percentages (>95%) are critical metrics. Mobile phase optimization (e.g., acetonitrile/water gradients) ensures separation of byproducts .
- NMR : and NMR spectra confirm functional groups. For instance, aromatic protons in pyridin-2-yloxy groups appear as distinct multiplets at δ 7.4–8.2 ppm, while oxadiazole methyl groups resonate as singlets near δ 2.5 ppm .
Advanced Research Questions
Q. What strategies improve synthetic yields of this compound?
Yield optimization involves:
- Reagent stoichiometry : Using 1.1 equivalents of acyl chlorides to ensure complete amine coupling .
- Solvent selection : Anhydrous THF or DMF enhances reaction efficiency by minimizing hydrolysis .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from methanol improves purity .
Q. How can contradictory biological activity data for oxadiazole derivatives be reconciled?
Discrepancies often arise from structural variations. For example:
- Antitumor activity : Methyl or fluorophenyl substituents enhance cellular uptake and target binding, as seen in compounds with IC values <10 μM against cancer cell lines .
- Pesticidal activity : Trifluoromethyl groups (e.g., in 2-fluoro-N-(5-methyl-oxadiazol-2-yl)benzamide derivatives) improve lipid membrane penetration, altering bioactivity profiles . Systematic SAR studies comparing substituent effects (e.g., electron-withdrawing vs. donating groups) are recommended .
Q. What computational methods predict the target interactions of this compound?
- Molecular docking : AutoDock Vina or Schrödinger Suite can model binding to enzymes like Ca/calmodulin, identifying key interactions (e.g., hydrogen bonds with oxadiazole nitrogen atoms) .
- MD simulations : GROMACS or AMBER assess binding stability, with RMSD/RMSF analyses validating pose retention over 100-ns trajectories .
- QSAR models : CoMFA/CoMSIA correlate substituent bulkiness (e.g., cyclohexyl vs. methyl) with inhibitory potency (e.g., IC shifts from 50 nM to 1.2 μM) .
Methodological Considerations
Q. How should researchers design assays to evaluate the metabolic stability of this compound?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH, monitoring parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t) and intrinsic clearance (CL) .
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to assess IC values, identifying potential drug-drug interactions .
Q. What crystallographic techniques resolve the 3D structure of this compound?
- Single-crystal X-ray diffraction : Orthorhombic systems (space group P222) with a = 6.017 Å, b = 15.312 Å, c = 18.149 Å confirm molecular geometry. Hydrogen bonding (e.g., N–H···N interactions) stabilizes crystal packing .
- Electron density maps : SHELXL-refined models (R factor <0.05) validate bond lengths/angles, distinguishing between oxadiazole and isomeric thiadiazole forms .
Data Analysis and Reproducibility
Q. How can batch-to-batch variability in biological activity be minimized?
- Strict QC protocols : Enforce ≥95% HPLC purity and consistent NMR spectra for all batches .
- Standardized assays : Use cell lines with validated passage numbers (e.g., HeLa or MCF-7) and control compounds (e.g., doxorubicin for cytotoxicity) to normalize data .
Q. What statistical approaches address discrepancies in dose-response curves?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
